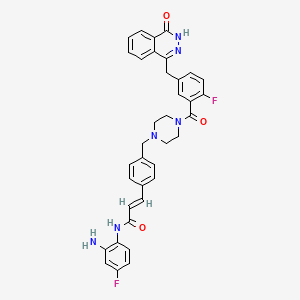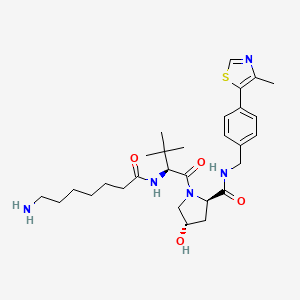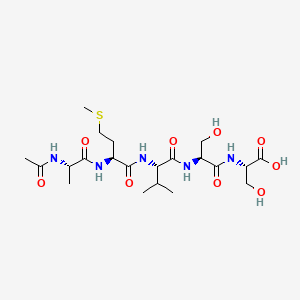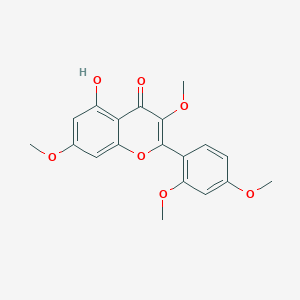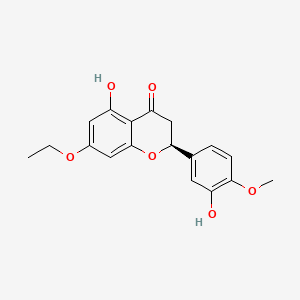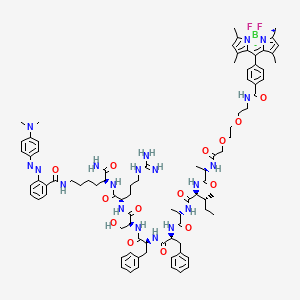
CatD-P1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CatD-P1 is a pH-insensitive probe for Cathepsin D, a protease involved in various biological processes. Cathepsin D is an aspartic protease that plays a crucial role in the degradation of proteins within lysosomes. This compound is designed to detect Cathepsin D activity in various biological contexts, making it a valuable tool for scientific research .
Méthodes De Préparation
CatD-P1 is synthesized using a combination of solid-phase and solution-phase synthesis techniques . The synthetic route involves the assembly of peptide sequences on a solid support, followed by the incorporation of a fluorophore. The final product is purified using high-performance liquid chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
CatD-P1 undergoes specific reactions with Cathepsin D, resulting in the cleavage of the peptide bond and the release of a fluorescent signal . The probe is designed to be stable across a wide pH range, allowing it to function in various cellular environments. The major product formed from this reaction is a fluorescent peptide fragment, which can be detected using fluorescence microscopy or spectroscopy .
Applications De Recherche Scientifique
CatD-P1 has several scientific research applications:
Biology: It is used to study the activity of Cathepsin D in macrophages and other immune cells. This helps in understanding the role of Cathepsin D in immune responses and inflammation.
Medicine: This compound is employed in research related to diseases such as Alzheimer’s, where Cathepsin D activity is implicated. It aids in the detection and monitoring of disease progression.
Chemistry: The probe is used in the development of new diagnostic tools and therapeutic agents targeting Cathepsin D.
Industry: This compound is utilized in the development of assays for drug screening and biomarker discovery.
Mécanisme D'action
CatD-P1 functions by binding to Cathepsin D and undergoing cleavage at a specific peptide bond . This cleavage results in the release of a fluorescent signal, which can be detected and quantified. The molecular target of this compound is the active site of Cathepsin D, and the pathway involved includes the hydrolysis of the peptide bond within the probe .
Comparaison Avec Des Composés Similaires
CatD-P1 is unique due to its pH insensitivity and high specificity for Cathepsin D . Similar compounds include other peptide-based probes designed for different proteases, such as Cathepsin B and Cathepsin L . These probes differ in their peptide sequences and fluorophores, which are tailored to the specific protease they target. This compound stands out for its stability across a wide pH range and its ability to provide a strong fluorescent signal upon activation .
Propriétés
Formule moléculaire |
C86H112BF2N19O14 |
|---|---|
Poids moléculaire |
1684.7 g/mol |
Nom IUPAC |
N-[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[2-[2-[[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoyl]amino]ethoxy]ethoxy]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-6-oxohexyl]-2-[[4-(dimethylamino)phenyl]diazenyl]benzamide |
InChI |
InChI=1S/C86H112BF2N19O14/c1-11-51(2)73(103-78(113)56(7)96-71(110)50-122-44-43-121-42-41-94-79(114)61-33-31-60(32-34-61)72-74-52(3)45-54(5)107(74)87(88,89)108-55(6)46-53(4)75(72)108)85(120)97-57(8)77(112)100-68(47-58-23-14-12-15-24-58)82(117)101-69(48-59-25-16-13-17-26-59)83(118)102-70(49-109)84(119)99-67(30-22-40-95-86(91)92)81(116)98-66(76(90)111)29-20-21-39-93-80(115)64-27-18-19-28-65(64)105-104-62-35-37-63(38-36-62)106(9)10/h12-19,23-28,31-38,45-46,51,56-57,66-70,73,109H,11,20-22,29-30,39-44,47-50H2,1-10H3,(H2,90,111)(H,93,115)(H,94,114)(H,96,110)(H,97,120)(H,98,116)(H,99,119)(H,100,112)(H,101,117)(H,102,118)(H,103,113)(H4,91,92,95)/t51-,56+,57+,66+,67+,68+,69+,70+,73+/m1/s1 |
Clé InChI |
VHZRKVFXEBPTRY-AVFMSDJMSA-N |
SMILES isomérique |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)C(=O)NCCOCCOCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC(=O)C7=CC=CC=C7N=NC8=CC=C(C=C8)N(C)C)C(=O)N)C)C)(F)F |
SMILES canonique |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)C(=O)NCCOCCOCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC(=O)C7=CC=CC=C7N=NC8=CC=C(C=C8)N(C)C)C(=O)N)C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


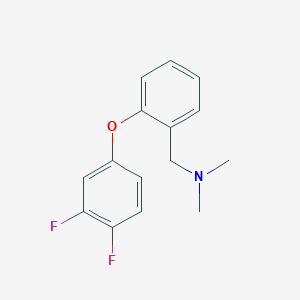

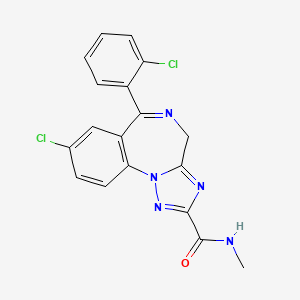
![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
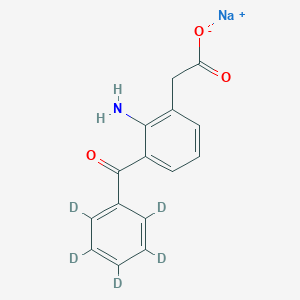
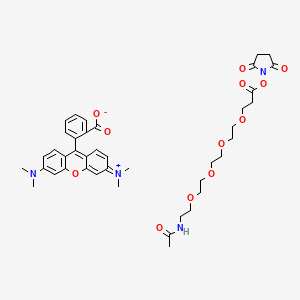
![N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)
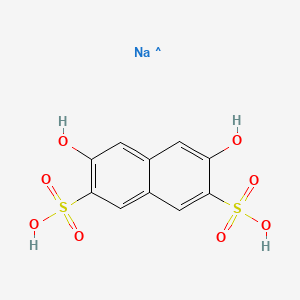
![N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide](/img/structure/B12367362.png)
